2-Chloropropyl 3-oxobutanoate

説明

Structural Classification and Significance within Functionalized Ester Chemistry

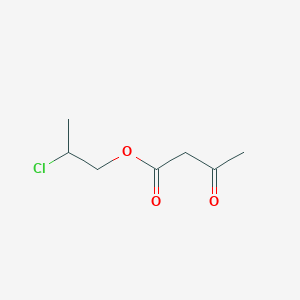

2-Chloropropyl 3-oxobutanoate is classified as a functionalized ester. Esters are a class of organic compounds derived from an acid in which at least one hydroxyl group is replaced by an organyl group. wikipedia.org They are characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon chain. pressbooks.pub The structure of this compound incorporates a propyl chain with a chlorine atom at the second position, attached to the ester oxygen. The other part of the molecule is a butanoate chain with a keto group at the third position.

The presence of multiple functional groups—an ester, a ketone (oxo group), and a halogen (chloro group)—defines it as a "functionalized" ester. pressbooks.pub This multi-functionality is of great significance in synthetic organic chemistry. Functional groups are the reactive centers of a molecule and dictate its chemical behavior. pressbooks.pub The presence of the ester and keto groups allows for a variety of reactions, including nucleophilic attack at the carbonyl carbons and deprotonation at the alpha-carbons, which can initiate condensation reactions. pressbooks.pub The chloro group introduces another reactive site, susceptible to nucleophilic substitution reactions.

The ability to undergo various chemical transformations makes functionalized esters like this compound valuable intermediates in the synthesis of more complex molecules. researchgate.net They serve as building blocks, providing a pre-packaged set of functionalities that can be selectively manipulated to construct intricate molecular architectures. rsc.orgresearchgate.net

Contextual Overview of Research on Halogenated Organic Compounds and Beta-Keto Esters

The study of this compound is situated within the broader research areas of halogenated organic compounds and beta-keto esters.

Halogenated Organic Compounds (HOCs) are organic compounds containing one or more halogen atoms. nih.gov These compounds are widespread and have been manufactured for a vast number of industrial and agricultural applications. nih.gov Research into HOCs is extensive, driven by their diverse chemical reactivity and their environmental and biological implications. nih.govnih.gov The presence of a halogen atom can significantly alter the physical and chemical properties of an organic molecule, influencing its reactivity, polarity, and stability. researchgate.net In synthetic chemistry, the carbon-halogen bond is a key functional group that can participate in a wide range of transformations, including nucleophilic substitutions and cross-coupling reactions, making halogenated compounds crucial starting materials and intermediates. researchgate.net

Beta-keto esters are a particularly important class of organic compounds characterized by a ketone group located at the beta-position (the second carbon from) the ester group. rsc.orgresearchgate.net This structural arrangement confers unique reactivity upon the molecule. The protons on the alpha-carbon, situated between the two carbonyl groups, are particularly acidic and can be easily removed by a base to form a stable enolate ion. This enolate is a powerful nucleophile and is central to many carbon-carbon bond-forming reactions, such as the Claisen condensation. wikipedia.org

Beta-keto esters are considered vital synthons in organic synthesis because they possess both electrophilic (at the carbonyl carbons) and nucleophilic (at the alpha-carbon) sites. rsc.orgresearchgate.net They are key intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. rsc.orgnih.gov The development of new methods for the synthesis and transformation of beta-keto esters remains an active area of research, with a focus on creating more efficient and environmentally friendly processes. rsc.orgacs.org The compound this compound has been noted for its utility in specific synthetic reactions, such as the Biginelli reaction for preparing dihydropyrimidines. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C6H9ClO3 | nih.gov |

| Molecular Weight | 164.59 g/mol | nih.gov |

| CAS Number | 54527-68-3 | nih.gov |

| Physical Form | Colorless to Yellow Liquid | sigmaaldrich.com |

| InChI Key | JAEUQHNZRROYID-UHFFFAOYSA-N | sigmaaldrich.com |

特性

CAS番号 |

88594-00-7 |

|---|---|

分子式 |

C7H11ClO3 |

分子量 |

178.61 g/mol |

IUPAC名 |

2-chloropropyl 3-oxobutanoate |

InChI |

InChI=1S/C7H11ClO3/c1-5(8)4-11-7(10)3-6(2)9/h5H,3-4H2,1-2H3 |

InChIキー |

PZISUEUDMNMOCP-UHFFFAOYSA-N |

正規SMILES |

CC(COC(=O)CC(=O)C)Cl |

製品の起源 |

United States |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloropropyl 3-oxobutanoate, and how can purity be ensured?

- Methodology :

- Esterification : React 3-oxobutanoic acid with 2-chloropropanol using acid catalysis (e.g., H₂SO₄) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) .

- Microbial Reduction : For enantioselective synthesis, employ microbial agents (e.g., Chlorella pyrenoidosa) to reduce ketone intermediates, achieving diastereomeric ratios up to 53:47 .

- Purification : Use fractional distillation or preparative HPLC to isolate isomers. Validate purity via GC-MS with electron ionization (EI) at 70 eV .

Q. How can the structural and stereochemical properties of this compound be characterized?

- Methodology :

- X-ray Crystallography : Resolve crystal structures using SHELX software for refinement, ensuring accuracy in bond angles and torsional parameters .

- NMR Spectroscopy : Assign stereochemistry via ¹H-¹H COSY and NOESY experiments. The chloropropyl group’s chemical shift (δ ~4.2 ppm for CH₂Cl) and coupling constants (J = 6–8 Hz) confirm configuration .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodology :

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min) and a temperature gradient (50°C to 280°C at 10°C/min). Monitor m/z 143 (base peak) for quantification .

- HPLC-DAD : Employ a C18 column with acetonitrile/water (70:30) mobile phase at 1.2 mL/min, detecting UV absorption at 210 nm .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound derivatives?

- Methodology :

- Enzymatic Assays : Test inhibition of HPV E6/E7 oncoproteins in HeLa cells using western blotting and qPCR to measure p53/p21 upregulation .

- Metabolic Profiling : Track compound degradation in Caenorhabditis elegans via LC-MS/MS, correlating locomotor deficits with dopamine receptor modulation .

Q. How should researchers address contradictions in toxicity data across studies?

- Methodology :

- Isomer-Specific Analysis : Separate isomers via chiral HPLC (Chiralpak IA column) to resolve discrepancies caused by varying toxicities of TCPP isomers (e.g., TCPP-1 vs. TCPP-4) .

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to compare EC₅₀ values across cell lines, accounting for metabolic differences .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level in Gaussian. Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) .

- Molecular Docking : Simulate binding to acetylcholinesterase (PDB: 1ACJ) using AutoDock Vina, focusing on halogen-bond interactions with Ser203 .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves (EN 374 compliant) and flame-retardant lab coats. Use fume hoods for synthesis .

- Spill Management : Neutralize spills with 10% sodium bicarbonate, followed by adsorption using vermiculite .

Q. How can researchers statistically validate contradictory data in metabolic studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。